molecular formula C22H26O6 B1153127 nirandinA CAS No. 62163-24-0

nirandinA

Cat. No.: B1153127
CAS No.: 62163-24-0
InChI Key:
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Description

NirandinA is a nitrogen-containing macrocyclic compound known for its significant biological and chemical properties. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound, characterized by its macrocyclic ring, contributes to its high reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: NirandinA can be synthesized through several methods, including the reaction of nitrogen-containing precursors with macrocyclic templates. One common approach involves the use of nitrogen sources such as sodium nitrite and hydrochloric acid, followed by cyclization reactions to form the macrocyclic structure . The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of nitrogen-containing intermediates, followed by cyclization and purification steps. Advanced techniques such as solvent-thermal reactions have been employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: NirandinA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides; conditions: varying temperatures and solvents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups.

Scientific Research Applications

NirandinA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NirandinA involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

NirandinA can be compared with other nitrogen-containing macrocyclic compounds, such as:

Uniqueness of this compound: this compound stands out due to its unique macrocyclic structure, which imparts high reactivity and versatility in chemical reactions

Properties

IUPAC Name

(2S,3R,3aR)-3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3/t13-,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRHZTMSIVTFSK-ZTHZXAOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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